molecular formula C9H16N2O5S B2894086 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 899019-04-6

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2894086
CAS No.: 899019-04-6
M. Wt: 264.3
InChI Key: LBAFRNDKPKEPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine ring substituted with a methylsulfonyl group and a butanoic acid moiety. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Scientific Research Applications

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction yields protected piperazines, which are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives. These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate enzyme activity and interact with various molecular targets makes it a valuable compound in scientific research and therapeutic development .

Properties

IUPAC Name

4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17(15,16)11-6-4-10(5-7-11)8(12)2-3-9(13)14/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFRNDKPKEPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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